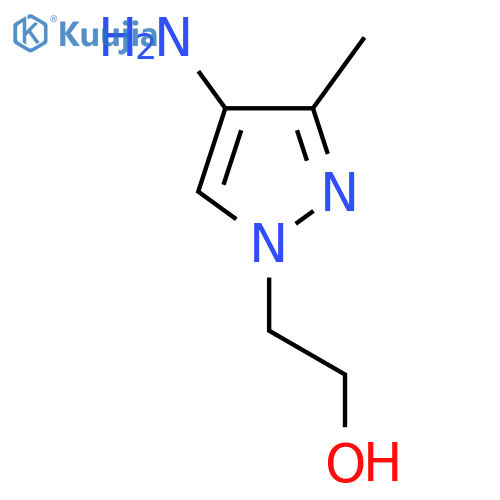Cas no 1201935-87-6 (2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol)

1201935-87-6 structure
商品名:2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol
CAS番号:1201935-87-6
MF:C6H11N3O
メガワット:141.171040773392
CID:2139644
2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethanol
- 2-(4-amino-3-methyl-pyrazol-1-yl)-ethanol
- IRRZOHHDQNQJAY-UHFFFAOYSA-N
- 2-(4-amino-3-methyl-pyrazol-1-yl)ethanol
- 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol
-
- インチ: 1S/C6H11N3O/c1-5-6(7)4-9(8-5)2-3-10/h4,10H,2-3,7H2,1H3
- InChIKey: IRRZOHHDQNQJAY-UHFFFAOYSA-N
- ほほえんだ: OCCN1C=C(C(C)=N1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 109
- トポロジー分子極性表面積: 64.099
2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783751-0.1g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 0.1g |
$1195.0 | 2023-03-16 | ||
| Enamine | EN300-783751-1.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-783751-2.5g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 2.5g |
$2660.0 | 2023-03-16 | ||
| Enamine | EN300-783751-0.05g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 0.05g |
$1140.0 | 2023-03-16 | ||
| Enamine | EN300-783751-0.25g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 0.25g |
$1249.0 | 2023-03-16 | ||
| Enamine | EN300-783751-5.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 5.0g |
$3935.0 | 2023-03-16 | ||
| Enamine | EN300-783751-0.5g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 0.5g |
$1302.0 | 2023-03-16 | ||
| Enamine | EN300-783751-10.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol |
1201935-87-6 | 10.0g |
$5837.0 | 2023-03-16 |
2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1201935-87-6 (2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
